
7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol” is a synthetic compound that belongs to the family of hydroxyquinoline derivatives. It is also known as CQ. The quinoline nucleus is present in numerous biological compounds and has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves nucleophilic aromatic substitution reactions . For example, a number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . For instance, the crystal structure of a related compound, “5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol”, has been determined . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were provided .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Wissenschaftliche Forschungsanwendungen
- 8-Quinolinol and its derivatives serve as chelating agents, forming fluorescent complexes with various metal ions such as Al³⁺, Zn²⁺, and Cd²⁺ . These complexes find applications in analytical chemistry, environmental monitoring, and metal ion detection.
- Bis(pyridin-2-ylmethyl)amine (DPA) , a ligand derived from 8-quinolinol , exhibits high selectivity for Zn²⁺. Zn²⁺ plays crucial roles in biological, pathological, and environmental processes . DPA is used to detect Zn²⁺ even at low concentrations in biological and environmental samples.
- Researchers have evaluated the cytotoxicities of complexes containing 8-quinolinol . For instance, in vitro studies assessed the cytotoxic effects of complexes in various human tumor cell lines and normal liver cells . These investigations contribute to understanding potential anticancer properties.
- Piritrexim , a compound related to 8-quinolinol , demonstrated antitumor effects on carcinosarcoma in rats. It also inhibited dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism . These findings highlight its potential as an antitumor agent.
- Structural design based on 8-quinolinol led to the synthesis of compounds with JAK1 inhibitory activity. One compound exhibited an impressive IC₅₀ value against JAK1, with selectivity over JAK2. Further optimization and pharmacokinetic studies are ongoing . JAK inhibitors play a role in autoimmune diseases and cancer therapy.
- Amin et al. synthesized derivatives of 8-quinolinol and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promise as potential anti-TB agents .
Chelating Reagents and Metal Complexes
Biological Ligands and Selectivity for Zn²⁺
Cytotoxicity Studies
Antitumor Effects and DHFR Inhibition
JAK1 Inhibition and Drug Design
Anti-Tubercular Activity
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Zukünftige Richtungen
The development of novel quinoline derivatives with improved therapeutic effects is a significant area of study in medicinal chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
Eigenschaften
IUPAC Name |
7-[(4-chloroanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-15-7-9-16(10-8-15)25-20(18-5-1-2-12-23-18)17-11-6-14-4-3-13-24-19(14)21(17)26/h1-13,20,25-26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXWUOBDWABRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2826442.png)
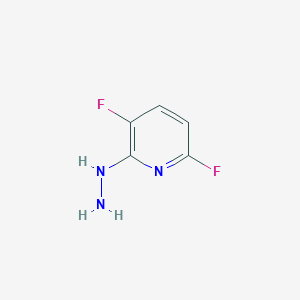
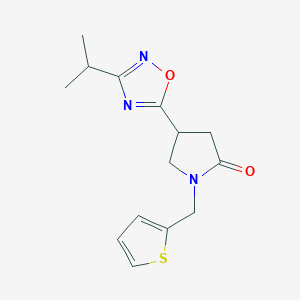
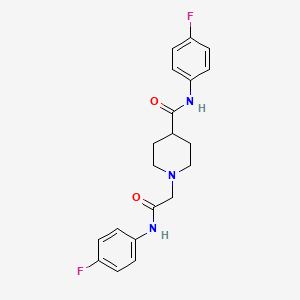
![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2826446.png)
![2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826448.png)
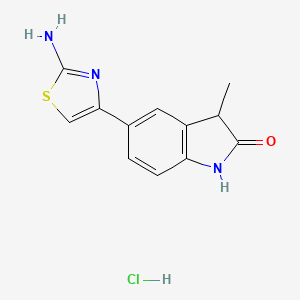
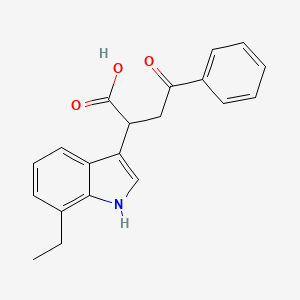
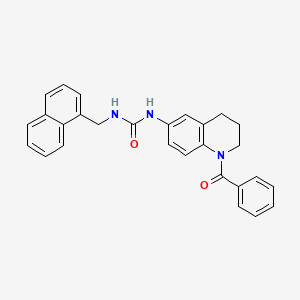
![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone](/img/structure/B2826453.png)
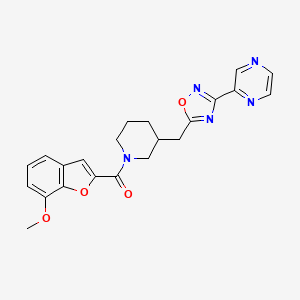
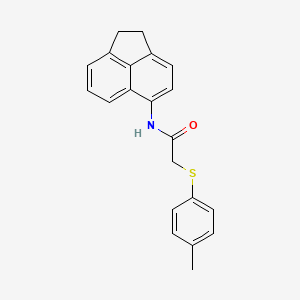
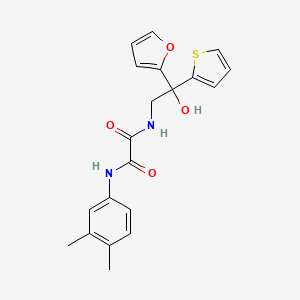
![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)